molecular formula C10H12ClNO B13500950 2-Chloro-4-(oxan-4-YL)pyridine

2-Chloro-4-(oxan-4-YL)pyridine

Cat. No.: B13500950
M. Wt: 197.66 g/mol
InChI Key: NCVUPBKBOAZBQX-UHFFFAOYSA-N
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Description

2-Chloro-4-(oxan-4-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and an oxan-4-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(oxan-4-yl)pyridine typically involves the chlorination of a pyridine derivative followed by the introduction of the oxan-4-yl group. One common method involves the reaction of 2-chloropyridine with an oxan-4-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(oxan-4-yl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The oxan-4-yl group can be oxidized to form corresponding oxan-4-one derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or THF.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Oxan-4-one derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-4-(oxan-4-yl)pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as improved thermal stability or chemical resistance.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Chemistry: It is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(oxan-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atom and oxan-4-yl group can influence the compound’s binding affinity and selectivity for its molecular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(oxan-4-yl)pyridine: Similar structure but with the oxan-4-yl group at the 3-position.

    2-Chloro-4-(tetrahydro-2H-pyran-4-yl)pyridine: Similar structure with a tetrahydro-2H-pyran-4-yl group instead of oxan-4-yl.

    2-Chloro-4-(morpholin-4-yl)pyridine: Similar structure with a morpholin-4-yl group instead of oxan-4-yl.

Uniqueness

2-Chloro-4-(oxan-4-yl)pyridine is unique due to the specific positioning of the oxan-4-yl group, which can influence its chemical reactivity and biological activity. The presence of both chlorine and oxan-4-yl groups provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-4-(oxan-4-yl)pyridine

InChI

InChI=1S/C10H12ClNO/c11-10-7-9(1-4-12-10)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2

InChI Key

NCVUPBKBOAZBQX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=NC=C2)Cl

Origin of Product

United States

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